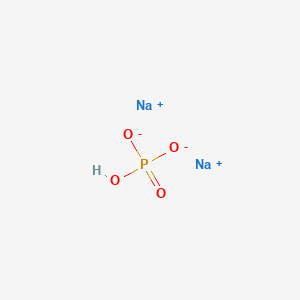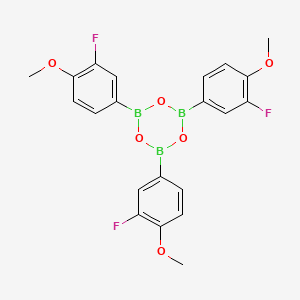
Vincristine-d3 Sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vincristine-d3 sulfate is a deuterium-labeled derivative of vincristine sulfate, a vinca alkaloid used primarily as a chemotherapeutic agent. Vincristine sulfate is derived from the Madagascar periwinkle plant, Catharanthus roseus, and is known for its efficacy in treating various types of cancer, including acute lymphocytic leukemia, Hodgkin’s disease, and non-Hodgkin’s lymphoma . The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of vincristine sulfate in biological systems .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of vincristine-d3 sulfate involves the incorporation of deuterium atoms into the vincristine molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The key steps include:
Isolation of Vincristine: Vincristine is isolated from the Madagascar periwinkle plant.
Deuteration: The isolated vincristine undergoes a series of chemical reactions where hydrogen atoms are replaced with deuterium atoms using deuterated reagents.
Sulfation: The deuterated vincristine is then reacted with sulfuric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Cultivation of Catharanthus roseus: Large-scale cultivation of the plant to obtain sufficient quantities of vincristine.
Extraction and Purification: Efficient extraction and purification techniques to isolate vincristine.
Deuteration and Sulfation: Large-scale chemical reactions to incorporate deuterium and form the sulfate derivative.
化学反应分析
Types of Reactions: Vincristine-d3 sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions
Major Products:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Compounds with substituted functional groups
科学研究应用
Vincristine-d3 sulfate has numerous applications in scientific research:
Chemistry: Used to study the chemical properties and reactions of vincristine.
Biology: Helps in understanding the biological pathways and interactions of vincristine in living organisms.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of vincristine in the body.
Industry: Employed in the development of new chemotherapeutic agents and formulations
作用机制
Vincristine-d3 sulfate exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules. By inhibiting microtubule formation, this compound disrupts the mitotic spindle, preventing cell division and leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
相似化合物的比较
Vincristine-d3 sulfate is part of the vinca alkaloid family, which includes other compounds such as vinblastine, vindesine, and vinflunine. These compounds share a similar mechanism of action but differ in their chemical structure and clinical applications:
Vinblastine: Used to treat Hodgkin’s lymphoma and testicular cancer.
Vindesine: Employed in the treatment of acute lymphoblastic leukemia.
Vinflunine: Used for advanced or metastatic transitional cell carcinoma of the urothelial tract
This compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies, providing insights that are not possible with non-labeled compounds .
属性
CAS 编号 |
1246817-10-6 |
|---|---|
分子式 |
C46H58N4O14S |
分子量 |
926.1 g/mol |
IUPAC 名称 |
methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-11-(2,2,2-trideuterioacetyl)oxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid |
InChI |
InChI=1S/C46H56N4O10.H2O4S/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6;1-5(2,3)4/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3;(H2,1,2,3,4)/t28-,37+,38-,39-,42+,43-,44-,45+,46+;/m1./s1/i3D3; |
InChI 键 |
AQTQHPDCURKLKT-HFGIHNKKSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(=O)O[C@@H]1[C@@]2(C=CCN3[C@@H]2[C@]4(CC3)[C@H]([C@]1(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(C[C@H]7C[C@](CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC)OC)C=O)CC.OS(=O)(=O)O |
规范 SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O |
同义词 |
22-Oxovincaleukoblastine-d3 Sulfate; Leurocristine-d3 Sulfate; Kyocristine-d3; Lilly 37231-d3; NSC 67574-d3; Novopharm-d3; Oncovin-d3; Onkovin-d3; VCR Sulfate-d3; Vincasar PFS-d3; Vincrisul-d3; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate](/img/structure/B1146715.png)



